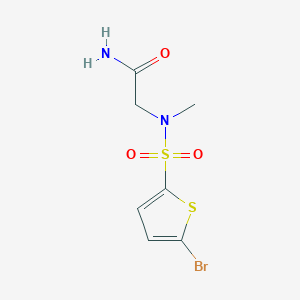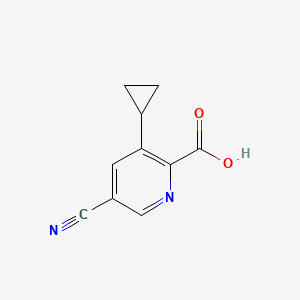
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of bromine, fluorine, and iodine substituents on a phenyl ring, along with a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-fluoro-2-iodophenyl)hydrazine typically involves the introduction of the hydrazine group to a pre-functionalized aromatic ring. One common method is the nucleophilic substitution reaction, where a suitable precursor such as (5-Bromo-4-fluoro-2-iodophenyl)amine is reacted with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of hazardous materials.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Corresponding amines.
Substitution: Various substituted phenylhydrazines depending on the substituent introduced.
Scientific Research Applications
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-4-fluoro-2-iodophenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The presence of halogen atoms can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-4-fluoro-2-iodophenyl)amine
- (5-Bromo-4-fluoro-2-iodophenyl)methanol
- (5-Bromo-4-fluoro-2-iodophenyl)acetic acid
Uniqueness
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct reactivity and potential biological activity
Properties
Molecular Formula |
C6H5BrFIN2 |
|---|---|
Molecular Weight |
330.92 g/mol |
IUPAC Name |
(5-bromo-4-fluoro-2-iodophenyl)hydrazine |
InChI |
InChI=1S/C6H5BrFIN2/c7-3-1-6(11-10)5(9)2-4(3)8/h1-2,11H,10H2 |
InChI Key |
IUZBLDZWYPQVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)I)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)










![n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)
